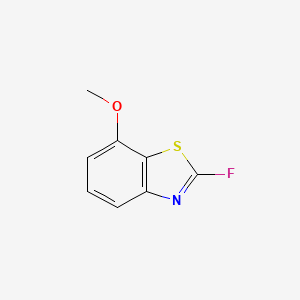

2-Fluoro-7-methoxybenzothiazole

Vue d'ensemble

Description

2-Fluoro-7-methoxybenzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They are known for their diverse pharmacological properties and are used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole compounds, including 2-Fluoro-7-methoxybenzothiazole, often involves condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other synthetic methodologies include cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of benzothiazoles, including 2-Fluoro-7-methoxybenzothiazole, is characterized by a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazoles, including 2-Fluoro-7-methoxybenzothiazole, serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Applications De Recherche Scientifique

PET Imaging Agents in Cancer Research

2-Fluoro-7-methoxybenzothiazole derivatives have been explored as potential positron emission tomography (PET) imaging agents for cancer. Specifically, fluorinated 2-arylbenzothiazoles, including compounds related to 2-Fluoro-7-methoxybenzothiazole, have shown promise as novel probes for imaging tyrosine kinase in cancers, particularly in breast, lung, and colon cancer cell lines (Wang et al., 2006).

Anticancer Potential

Several studies have demonstrated the anticancer potential of derivatives of 2-Fluoro-7-methoxybenzothiazole. Aminothiazole-paeonol derivatives, including 2-Fluoro-7-methoxybenzothiazole, have shown high anticancer potential against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016). Moreover, fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, which are structurally related to 2-Fluoro-7-methoxybenzothiazole, have been investigated for their antitumor activity both in vitro and in vivo, showing promising results against various cancer cell lines (Stojković et al., 2006).

Fluorescent Probes for Sensing pH and Metal Cations

2-Fluoro-7-methoxybenzothiazole derivatives have also found applications as fluorescent probes. Specifically, certain benzothiazole analogues are suitable for sensing metal cations and have a high sensitivity to pH changes, making them useful in various analytical and diagnostic applications (Tanaka et al., 2001).

DNA Interaction and Biological Activity Studies

The interaction of 2-Fluoro-7-methoxybenzothiazole derivatives with DNA has been studied. A Schiff base derived from 2-amino-6-methoxybenzothiazole exhibited the ability to bind to DNA through an intercalative mode and showed DNA cleavage activity without external agents. This indicates potential applications in biochemistry and medicinal diagnostics (Alpaslan et al., 2019).

Mécanisme D'action

While the specific mechanism of action for 2-Fluoro-7-methoxybenzothiazole is not mentioned in the search results, benzothiazole derivatives are known for their potent pharmacological activities. They have been reported to exhibit anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism properties among others .

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-6-methoxybenzothiazole, indicates that it is toxic if swallowed and suspected of causing genetic defects . It is recommended to use personal protective equipment as required, avoid eating, drinking, or smoking when using this product, and to store it locked up .

Propriétés

IUPAC Name |

2-fluoro-7-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQVZQXVAMBFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-7-methoxybenzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)